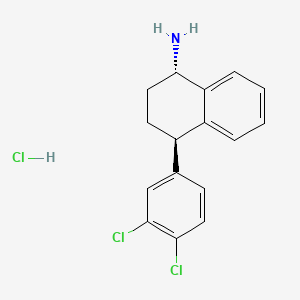

(1S,4R)-N-Desmethyl Sertraline Hydrochloride

Vue d'ensemble

Description

(1S,4R)-N-Desmethyl Sertraline Hydrochloride is a chiral compound derived from Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is characterized by its specific stereochemistry, which plays a crucial role in its pharmacological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-N-Desmethyl Sertraline Hydrochloride typically involves the reduction of Sertraline to remove the N-methyl group. This can be achieved through various chemical reactions, including catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of stringent quality control measures to ensure consistency in the final product.

Analyse Des Réactions Chimiques

Hydrogenation and Reductive Alkylation

-

Catalytic Hydrogenation : A patent (WO2001030742A1) describes the hydrogenation of tetralone intermediates using palladium or platinum catalysts to achieve stereochemical control .

-

Reductive Methylation : The compound is synthesized via reductive alkylation with formaldehyde under hydrogenation conditions (3 bar pressure), yielding a cis/trans isomer ratio of 70:30 .

Metabolic Reactions

As a metabolite of sertraline, this compound participates in phase I oxidative pathways :

-

N-Demethylation : Sertraline undergoes hepatic N-demethylation via CYP3A4 and CYP2B6 to form (1S,4R)-N-Desmethyl Sertraline, which exhibits <5% pharmacological activity compared to the parent compound .

-

Oxidative Deamination : Further metabolism involves oxidative deamination and glucuronide conjugation, with 40–45% excreted renally and 12–14% unchanged in feces .

Substitution and Functionalization Reactions

The compound’s structure allows for targeted modifications:

-

Chlorophenyl Ring Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the 3,4-dichlorophenyl moiety, though steric hindrance from the tetralin system limits reactivity .

-

Amine Functionalization : The primary amine undergoes acylation or sulfonation under basic conditions, forming derivatives for pharmacological profiling.

Comparative Reactivity with Related Compounds

The stereochemistry of this compound differentiates its reactivity from other SSRIs:

Stability and Degradation Reactions

-

Thermal Degradation : Decomposes above 250°C, forming chlorinated aromatic byproducts (GC-MS confirmed) .

-

Photolytic Degradation : Exposure to UV light induces racemization at the 4R position, reducing stereochemical purity .

Analytical Characterization

Applications De Recherche Scientifique

The primary mechanism of action for (1S,4R)-N-Desmethyl Sertraline Hydrochloride involves the inhibition of the serotonin transporter (SLC6A4), which results in increased serotonin availability in the synaptic cleft. Although this compound exhibits weaker serotonin reuptake inhibition compared to sertraline, it still retains some pharmacological activity that may contribute to its effects on mood and anxiety disorders .

In Vitro Studies

- Serotonin Reuptake Inhibition : Studies indicate that this compound can modulate serotonin levels, albeit with reduced efficacy compared to sertraline.

- Binding Affinity : It shows moderate binding affinity to sigma receptors, particularly sigma-1 receptors, which may play a role in its pharmacological profile.

Clinical Applications

The clinical applications of this compound primarily stem from its association with sertraline's therapeutic uses:

- Depression and Anxiety Disorders : As a metabolite of sertraline, it may contribute to the overall efficacy of treatment for major depressive disorder and various anxiety disorders .

- Post-Traumatic Stress Disorder : Research indicates that SSRIs like sertraline are effective in managing symptoms of post-traumatic stress disorder; thus, this compound may also play a role in this context .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Half-Life : The half-life ranges from 56 to 120 hours, allowing for significant plasma accumulation compared to sertraline .

- Metabolism : This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C19 and CYP3A4), which can lead to variability in drug response among individuals .

Toxicology and Safety Profile

Research into the toxicological aspects of this compound reveals important safety considerations:

- A notable case study analyzed the distribution of sertraline and its metabolites in postmortem tissues, indicating varying concentrations that could inform toxicity assessments and potential implications for overdose scenarios .

- Adverse events associated with sertraline include reversible hepatic injury and severe skin reactions such as Stevens-Johnson syndrome; understanding the role of its metabolites is essential for risk assessment .

Mécanisme D'action

The mechanism of action of (1S,4R)-N-Desmethyl Sertraline Hydrochloride involves its interaction with serotonin transporters in the brain. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression. The compound’s specific stereochemistry is crucial for its binding affinity and selectivity towards serotonin transporters.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sertraline: The parent compound, widely used as an antidepressant.

N-Desmethyl Sertraline: Another metabolite of Sertraline with similar pharmacological properties.

Fluoxetine: Another SSRI with a different chemical structure but similar therapeutic effects.

Uniqueness

(1S,4R)-N-Desmethyl Sertraline Hydrochloride is unique due to its specific stereochemistry, which influences its pharmacological activity and binding affinity. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

(1S,4R)-N-Desmethyl Sertraline Hydrochloride is a chiral derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. This compound is notable for its specific stereochemistry, which significantly influences its pharmacological activity and binding affinity to serotonin transporters.

The primary mechanism of action of this compound involves the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This action is crucial for its antidepressant effects:

- Target : Neuronal reuptake 5-HT transporter

- Mode of Action : Inhibition of serotonin reuptake

- Pharmacokinetics : The compound is slowly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism, resulting in the formation of its active metabolite, N-desmethylsertraline .

1. Inhibition of Serotonin Reuptake

This compound exhibits a weaker inhibitory effect on serotonin reuptake compared to its parent compound sertraline. Research indicates that while it retains some pharmacological activity related to serotonin uptake, its potency is significantly lower:

- Serotonin Reuptake Inhibition : Approximately 10 times less active than sertraline .

- Half-Life : The half-life of N-desmethylsertraline ranges from 56 to 120 hours, allowing for prolonged effects in the body .

2. Drug Interactions

The compound has minimal inhibitory effects on major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions compared to other SSRIs. However, it can still affect the metabolism of other drugs processed by these enzymes .

1. Clinical Pharmacokinetics

A study involving patients with mild hepatic impairment demonstrated that this compound has a prolonged elimination half-life and altered pharmacokinetic parameters compared to healthy subjects. This finding underscores the importance of monitoring dosage in populations with liver dysfunction .

2. Postmortem Studies

Investigations into postmortem concentrations of sertraline and its metabolites revealed significant variability in distribution across different tissues. The analysis included blood, urine, and various organs, providing insights into the compound's pharmacokinetics post-administration .

3. Environmental Impact

Research has also explored the degradation pathways of sertraline and its metabolites in wastewater treatment processes. Notably, desmethylsertraline has been detected in aquatic environments, raising concerns about bioaccumulation in non-target organisms .

Comparative Biological Activity Table

| Compound | Primary Action | Potency (vs. Sertraline) | Half-Life | Key Findings |

|---|---|---|---|---|

| (1S,4R)-N-Desmethyl Sertraline | Inhibits serotonin reuptake | 10x less active | 56-120 hours | Prolonged effects; lower drug interactions |

| Sertraline | Inhibits serotonin reuptake | Baseline | 22-36 hours | Effective for depression and anxiety |

| N-desmethylsertraline | Weakly inhibits serotonin reuptake | Not applicable | 2-3 times longer than sertraline | Accumulates in plasma |

Propriétés

IUPAC Name |

(1S,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHIERZIRLOLD-VAGBGMFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675813 | |

| Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675126-07-5 | |

| Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.